molecular formula C14H12BrN3 B1439174 5-bromo-1-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine CAS No. 1156275-88-5

5-bromo-1-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine

Cat. No. B1439174
CAS RN: 1156275-88-5
M. Wt: 302.17 g/mol
InChI Key: JVLQTDDVAPZBCI-UHFFFAOYSA-N
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Description

5-Bromo-1-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine, also known as 5-bromo-1-methyl-1H-benzodiazol-2-amine or 5-BMBD, is an aromatic heterocyclic compound with a wide range of applications in the pharmaceutical and chemical industries. It is a derivative of the benzodiazole family and has been widely studied for its potential medicinal applications. 5-BMBD has been shown to possess a variety of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. In addition, it has been used in the synthesis of a variety of drugs, including anti-cancer agents, antibiotics, and anti-fungal agents.

Scientific Research Applications

Synthesis and Reactivity

A study by Haining Gu et al. (2009) developed a practical synthesis method for 5,5′-Methylene-bis(benzotriazole), emphasizing environmentally benign processes. This compound serves as an intermediate for various applications, including metal passivators and light-sensitive materials, showcasing the importance of efficient synthesis methods in chemical research.

The chemistry of benzothiazoles, which shares structural similarities with the target compound, is extensively reviewed by M. Boča et al. (2011). The review covers the synthesis, properties, and applications of benzothiazoles, highlighting their versatility in creating complex molecules with significant biological and electrochemical activities.

Applications in Material Science and Pharmacology

Research on the functionalization and applications of quinazolines and pyrimidines for optoelectronic materials, as discussed by G. Lipunova et al. (2018), demonstrates the potential of heterocyclic compounds in developing novel materials for electronic devices and sensors. The incorporation of benzodiazole derivatives into π-extended conjugated systems is valuable for creating innovative optoelectronic materials.

The pharmacological profile of benzothiazepine, which is structurally related to the target compound, is reviewed by N. Dighe et al. (2015). This review highlights the diverse biological activities of benzothiazepine derivatives, including their application as vasodilatory, tranquilizer, antidepressant, and antihypertensive agents, underscoring the significance of heterocyclic compounds in drug discovery and development.

Environmental and Safety Considerations

The occurrence and potential risks of novel brominated flame retardants (NBFRs) in indoor environments are critically reviewed by E. A. Zuiderveen et al. (2020). While the target compound is not a flame retardant, the review underscores the importance of understanding the environmental fate and toxicity of brominated compounds, which could inform safety assessments of related chemicals.

properties

IUPAC Name

5-bromo-1-(4-methylphenyl)benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3/c1-9-2-5-11(6-3-9)18-13-7-4-10(15)8-12(13)17-14(18)16/h2-8H,1H3,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLQTDDVAPZBCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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